3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluoromethyl group and an amine functionality within a bicyclo[1.1.1]pentane framework makes it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the fluoromethyl group and the amine functionality. The final step involves the formation of the hydrochloride salt.
Preparation of Bicyclo[1.1.1]pentane Core: This can be achieved through a [1+1+1] cycloaddition reaction involving suitable precursors.
Introduction of Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of Hydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.
Substitution: Nucleophiles such as thiols, amines, or alcohols under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Industrial Chemistry: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine functionality can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of compounds with improved pharmacokinetic and pharmacodynamic profiles.
Properties
CAS No. |
2108633-67-4 |
---|---|
Molecular Formula |
C6H11ClFN |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.